molecular formula C6H12N2S B15164723 3-Isothiocyanato-2,2-dimethylpropan-1-amine CAS No. 194873-51-3

3-Isothiocyanato-2,2-dimethylpropan-1-amine

Cat. No.: B15164723
CAS No.: 194873-51-3
M. Wt: 144.24 g/mol
InChI Key: ZQANXCARJRIFLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanato-2,2-dimethylpropan-1-amine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the carbon disulfide method due to its relatively safer handling and cost-effectiveness compared to thiophosgene .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2,2-dimethylpropan-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: DMAP, DABCO.

    Solvents: Dimethylbenzene, dichloromethane.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-2,2-dimethylpropan-1-amine is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its 2,2-dimethylpropan-1-amine backbone provides steric hindrance, influencing its reactivity and stability .

Properties

IUPAC Name

3-isothiocyanato-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-6(2,3-7)4-8-5-9/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQANXCARJRIFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70772949
Record name 3-Isothiocyanato-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194873-51-3
Record name 3-Isothiocyanato-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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